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molecular formula C11H14O2S B8420300 4-(Allyloxy)-2-methoxy-1-(methylsulfanyl)benzene

4-(Allyloxy)-2-methoxy-1-(methylsulfanyl)benzene

Cat. No. B8420300
M. Wt: 210.29 g/mol
InChI Key: CQWMTBQQFDLNPR-UHFFFAOYSA-N
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Patent
US07141586B2

Procedure details

5-(Allyloxy)-2-sulfanylphenol (37.84 g, 0.21 mol) and potassium carbonate (43 g, 0.31 mol) in acetone (450 ml) was cooled to 5° C. and treated with methyl iodide (32.32 ml, 0.52 mol) dropwise and stirred for 1 h at RT. After removal of the solvent in vacuo, the residue was partioned between diethyl ether (300 ml) and water (400 ml). The aqueous phase was separated and extracted with further diethyl ether (2×150 ml) and the combined organics were dried over MgSO4 and evaporated to a clear oil (26 g, 0.12 mol).
Quantity
37.84 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
32.32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([SH:12])=[C:9](O)[CH:10]=1)[CH:2]=[CH2:3].[C:13](=[O:16])([O-])[O-].[K+].[K+].[CH3:19]I>CC(C)=O>[CH2:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([S:12][CH3:19])=[C:9]([O:16][CH3:13])[CH:10]=1)[CH:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
37.84 g
Type
reactant
Smiles
C(C=C)OC=1C=CC(=C(C1)O)S
Name
Quantity
43 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
32.32 mL
Type
reactant
Smiles
CI
Step Three
Name
oil
Quantity
26 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with further diethyl ether (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C=C)OC1=CC(=C(C=C1)SC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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